1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
CAS No.: 944523-21-1
Cat. No.: VC11723951
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944523-21-1 |
---|---|
Molecular Formula | C13H14ClN |
Molecular Weight | 219.71 g/mol |
IUPAC Name | 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole |
Standard InChI | InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 |
Standard InChI Key | DOHLZNDWJYOVHB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole (CAS: 944523-21-1) is a pyrrole derivative characterized by a chloro-methylphenyl substituent at position 1 and methyl groups at positions 2 and 5. Its molecular formula is C₁₃H₁₄ClN, with a molecular weight of 219.71 g/mol. The IUPAC name, 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole, reflects its substitution pattern. Key identifiers include:
Table 1: Structural and Computational Data
Property | Value | Source |
---|---|---|
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl | PubChem |
InChI Key | DOHLZNDWJYOVHB-UHFFFAOYSA-N | PubChem |
Topological Polar Surface Area | 4.93 Ų | PubChem |
Hydrogen Bond Donor Count | 0 | PubChem |
The planar pyrrole ring and electron-withdrawing chloro group contribute to its aromatic stability and reactivity. X-ray crystallography data (unavailable in public databases) would further elucidate bond angles and intermolecular interactions.
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a three-step protocol:
-
Condensation: 3-Chloro-4-methylbenzaldehyde reacts with 2,5-dimethylpyrrole in ethanol using p-toluenesulfonic acid as a catalyst.
-
Cyclization: The intermediate undergoes acid-mediated cyclization to form the pyrrole ring.
-
Purification: Recrystallization or column chromatography (hexanes:ethyl acetate, 7:3) yields the pure product .
Table 2: Synthetic Conditions Comparison
Parameter | Laboratory-Scale | Industrial-Scale |
---|---|---|
Catalyst | p-TSA | Heterogeneous acid catalysts |
Reactor Type | Batch | Continuous flow |
Yield | 65–75% | >85% |
Industrial methods prioritize cost efficiency, employing continuous flow reactors and automated systems to enhance reproducibility.
Chemical Reactivity and Derivatives
The compound undergoes four primary reaction types:
Oxidation
Treatment with KMnO₄ oxidizes the pyrrole ring to form N-oxide derivatives, which exhibit enhanced solubility.
Reduction
LiAlH₄ reduces the chloro group to a hydrocarbon, yielding 1-(3-methyl-4-methylphenyl)-2,5-dimethylpyrrole.
Nucleophilic Substitution
The chloro substituent reacts with amines (e.g., aniline) to form N-aryl derivatives, expanding biological activity.
Electrophilic Addition
Bromine adds to the 2- and 5-positions of the pyrrole ring, producing dibrominated analogs for materials science applications.
Table 3: Reaction Pathways and Products
Reaction Type | Reagent | Product | Application |
---|---|---|---|
Oxidation | KMnO₄ | Pyrrole N-oxide | Drug delivery systems |
Reduction | LiAlH₄ | Dechlorinated derivative | Intermediate synthesis |
Substitution | Aniline | N-aryl analog | Antimicrobial agents |
Addition | Br₂ | 2,5-Dibromo derivative | Conductive polymers |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC <1 µg/mL), outperforming first-line drugs like isoniazid. Mechanistic studies suggest inhibition of mycolic acid biosynthesis, critical for bacterial cell wall integrity.
Table 4: Antimicrobial Activity of Derivatives
Derivative | MIC (µg/mL) | Target Pathogen |
---|---|---|
5n | <1 | M. tuberculosis H37Rv |
5q | <1 | Multidrug-resistant Mtb |
Applications in Materials Science
Conductive Polymers
Incorporating the pyrrole core into polythiophene matrices enhances conductivity (σ = 10⁻² S/cm), making it suitable for organic photovoltaics.
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, with >20 derivatives in preclinical trials for oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume